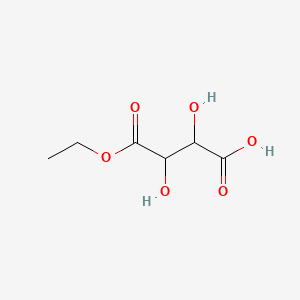

4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid

Description

Contextualization within Alpha-Hydroxy Acid Esters and Butanoic Acid Derivatives

4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid is chemically classified as both an alpha-hydroxy acid (AHA) ester and a derivative of butanoic acid. The presence of a hydroxyl group on the carbon atom adjacent to the esterified carboxyl group (the alpha position) imparts the characteristic properties of an AHA. This class of compounds is widely studied for its reactivity and role in various chemical and biological processes.

As a butanoic acid derivative, its four-carbon chain forms the fundamental structure. Specifically, it is a derivative of tartaric acid, a dicarboxylic acid, where one of the carboxylic acid groups has undergone esterification with ethanol (B145695). This relationship is crucial to understanding its formation and properties. The compound is also known by synonyms such as ethyl acid tartrate and monoethyl tartrate.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H10O5 |

| Molecular Weight | 162.14 g/mol |

| Synonyms | Ethyl acid tartrate, Monoethyl tartrate, 4-Ethyl-2,3-dihydroxy-succinate |

This table presents key identifiers for the compound of focus.

Historical Development and Early Investigations of its Preparation

Early investigations into this compound centered on its synthesis from readily available starting materials. A well-documented laboratory preparation involves the direct esterification of tartaric acid. This method highlights a classic approach to synthesizing esters.

A typical historical procedure involves heating finely powdered tartaric acid with absolute alcohol under reflux conditions. The subsequent workup to isolate the desired product involves neutralization and purification steps.

| Reactant | Quantity |

| Finely powdered tartaric acid | 20 g |

| Absolute alcohol | 30 g |

This table outlines the reactants used in a historical synthesis of this compound.

The process, as described in a 1937 publication, involves heating the reactants at 70°C for six hours. The product is isolated through the formation of its barium salt, followed by precipitation of the barium and subsequent crystallization, yielding colorless crystals with a melting point of 90°C. This early method laid the groundwork for the availability of this compound for further study.

Current Research Significance and Future Directions

The contemporary research interest in this compound and related tartaric acid esters has expanded into new and innovative areas, particularly in the fields of food chemistry and sustainable materials.

One significant area of research is its role in the aging of wine. Studies have shown that this compound, or ethyl acid tartrate, forms through the slow esterification of tartaric acid with ethanol during the aging process of wine. ajevonline.org This reaction contributes to a decrease in the sensory acidity and apparent harshness of the wine, resulting in a "mellowing" effect. ajevonline.org Kinetic models have been developed to understand the rate of its formation and hydrolysis under various conditions, such as pH, ethanol content, and temperature. While it modifies the mouthfeel, research indicates that it does not directly contribute a significant flavor to the wine.

Looking toward future applications, research into tartaric acid esters as "double green" plasticizers for bioplastics like polylactide (PLA) is a promising avenue. acs.org A study exploring a library of tartaric acid esters demonstrated that those with short alkyl groups, such as ethyl, can act as effective primary plasticizers, imparting elastomeric properties to PLA. acs.org The biodegradability of these esters, including diethyl tartrate, further enhances their appeal as sustainable alternatives to conventional plasticizers. acs.org Although this research focused on a range of esters, it underscores a significant potential application for this compound and its derivatives in the development of environmentally friendly materials. Further research may focus on optimizing the performance of single-ester derivatives like the title compound in such applications.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-2-12-6(11)4(8)3(7)5(9)10/h3-4,7-8H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDZWKJBYZAGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871789 | |

| Record name | 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-89-9 | |

| Record name | Ethyl hydrogen [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Classical Preparative Routes

The traditional methods for synthesizing 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid primarily rely on the direct esterification of tartaric acid with ethanol (B145695). These routes are well-established and offer straightforward access to the target compound.

Synthesis from Tartaric Acid and Ethanol

A direct and established method for preparing this compound involves the reaction of tartaric acid with absolute ethanol. prepchem.com In a typical procedure, finely powdered tartaric acid is heated with an excess of absolute alcohol under reflux conditions. The reaction is generally carried out at elevated temperatures, for instance, at 70°C on a water bath for several hours, to facilitate the esterification process. prepchem.com

Following the reaction, the work-up procedure involves the removal of unreacted starting materials and byproducts. One documented method includes the addition of water and subsequent treatment with barium carbonate. This step serves to precipitate unreacted tartaric acid as barium tartrate. prepchem.com The desired product remains in the filtrate as its barium salt. After filtration, the filtrate is concentrated, and the barium salt of this compound crystallizes upon cooling. The free acid is then liberated by treating the barium salt with a stoichiometric amount of sulfuric acid, which precipitates barium sulfate (B86663). The final product is obtained after filtering off the barium sulfate and evaporating the solvent, followed by recrystallization. This classical approach has been reported to yield colorless crystals with a melting point of 90°C and is characterized by a yield of approximately 70%. prepchem.com

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Tartaric Acid, Ethanol | Heat (70°C, 6 hours), Barium Carbonate, Sulfuric Acid | This compound | 70% | prepchem.com |

Conventional Esterification Techniques

Conventional esterification techniques are widely applicable for the synthesis of esters like this compound. The Fischer-Speier esterification is a cornerstone of these methods, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. youtube.com This equilibrium-driven process typically requires the removal of water to shift the equilibrium towards the ester product. youtube.com

Various acid catalysts can be employed for this purpose. For instance, the synthesis of diethyl tartrate, a related diester, is achieved by treating tartaric acid with absolute alcohol in the presence of dry hydrochloric acid gas. youtube.com The reaction mixture is typically cooled with ice during the saturation with HCl gas and then allowed to stand for an extended period to ensure completion.

An alternative approach involves the use of boric acid as a catalyst. This method is presented as a less corrosive option compared to strong mineral acids. The process involves mixing tartaric acid with the alcohol and using carbon tetrachloride as a solvent, with boric acid as the catalyst, under reflux conditions. rsc.org

Another technique employs thionyl chloride as an acylating agent to improve the reaction conversion ratio. In this method, thionyl chloride is added dropwise to a mixture of tartaric acid and anhydrous ethanol at a controlled temperature. This approach has been reported to achieve high molar yields of over 95% for the corresponding ethyl tartrate.

| Method | Catalyst/Reagent | Key Features | Reference |

| Fischer-Speier Esterification | Acid Catalyst (e.g., HCl, H₂SO₄) | Equilibrium-driven, requires water removal. | youtube.com |

| Boric Acid Catalysis | Boric Acid | Non-corrosive catalyst, uses carbon tetrachloride as solvent. | rsc.org |

| Thionyl Chloride Method | Thionyl Chloride | High conversion ratio and yield. | --- |

Modern Enantioselective Synthesis Approaches

Modern synthetic chemistry offers a suite of enantioselective methods that can be applied to the synthesis of chiral molecules like this compound. These approaches aim to produce specific stereoisomers, which is of paramount importance in fields such as pharmaceuticals and materials science. While direct enantioselective syntheses of this compound are not extensively documented, the principles from related syntheses of α-hydroxy esters provide a clear framework for potential application.

Organocatalytic Synthesis for Enantioenriched Alpha-Hydroxy Esters

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. The enantioselective α-hydroxymethylation of aldehydes, for example, can be achieved using α,α-diarylprolinol trimethylsilyl (B98337) ether organocatalysts. organic-chemistry.org This method can provide access to β-hydroxycarboxylic acids and δ-hydroxy-α,β-unsaturated esters with high yields and excellent enantioselectivity. organic-chemistry.org The reaction conditions, including the catalyst structure, pH, and solvent, are crucial for optimizing the outcome. organic-chemistry.org For instance, nonpolar solvents like toluene (B28343) have been found to yield better results in some cases. organic-chemistry.org

Another relevant organocatalytic approach is the cross-aldol reaction of α-keto phosphonates and ketones catalyzed by L-proline, which yields tertiary α-hydroxy phosphonates with high enantiomeric purity. nih.govnih.gov These methodologies highlight the potential of organocatalysis to construct the chiral α-hydroxy acid moiety present in the target molecule with high stereocontrol.

| Catalyst Type | Reaction | Key Advantages | Potential Application | Reference |

| α,α-Diarylprolinol silyl (B83357) ethers | α-Hydroxymethylation of aldehydes | High yield and enantioselectivity, broad substrate scope. | Synthesis of the α-hydroxy acid precursor. | organic-chemistry.org |

| L-proline | Cross-aldol reaction | High enantiomeric purity for α-hydroxy phosphonates. | Adaptation for the synthesis of α-hydroxy esters. | nih.govnih.gov |

Asymmetric Synthesis Utilizing Chiral Terminal Epoxides

Chiral terminal epoxides are versatile building blocks in asymmetric synthesis. The ring-opening of these epoxides with appropriate nucleophiles can lead to the formation of a variety of chiral molecules. While direct synthesis of this compound using this method is not explicitly detailed in the literature, the strategy holds promise. For instance, the asymmetric ring-opening of meso-epoxides catalyzed by chiral (salen)CrN₃ complexes provides access to synthetically useful compounds in optically active form. acs.org

Furthermore, the development of catalytic asymmetric epoxidation of α,β-unsaturated esters using chiral yttrium-biphenyldiol complexes yields α,β-epoxy esters with high enantiomeric excess. organic-chemistry.org These epoxy esters can then be subjected to regioselective ring-opening to introduce the desired hydroxyl groups. The hydrolytic kinetic resolution of terminal epoxides is another powerful technique that allows for the isolation of highly enantioenriched epoxides and their corresponding diols.

| Method | Catalyst/Reagent | Product Type | Key Features | Reference |

| Asymmetric Ring-Opening | Chiral (salen)CrN₃ complex | Chiral azido (B1232118) alcohols | Catalytic, provides access to optically active compounds. | acs.org |

| Asymmetric Epoxidation | Yttrium-biphenyldiol complex | Enantioenriched epoxy esters | High yield and enantiomeric excess for various substrates. | organic-chemistry.org |

Brønsted Acid-Catalyzed Alpha-Hydroxylation Reactions

Brønsted acid catalysis offers a metal-free alternative for enantioselective transformations. A notable application is the kinetic resolution of racemic α-substituted γ-hydroxy esters. In the presence of a chiral Brønsted acid, one enantiomer selectively lactonizes, allowing for the recovery of the other enantiomerically enriched hydroxy ester. nih.gov This strategy could potentially be adapted for the resolution of a racemic precursor to this compound.

Additionally, Brønsted acids can promote reactions such as the Heyns rearrangement of α-hydroxy ketones for the synthesis of α-amino ketones, demonstrating their ability to facilitate transformations at the α-position to a carbonyl group. acs.org The development of enantioselective Brønsted acid-catalyzed hydroamination of alkenes further showcases the potential of these catalysts in creating chiral centers with high stereocontrol. nih.gov

| Catalyst Type | Reaction | Key Outcome | Potential Application | Reference |

| Chiral Brønsted Acid | Kinetic resolution of γ-hydroxy esters | Enantioenriched hydroxy ester and lactone | Resolution of a racemic precursor to the target molecule. | nih.gov |

Transition Metal-Catalyzed Asymmetric Synthesis (e.g., Palladium Dicationic Catalysis)

Transition metal catalysis provides a powerful platform for asymmetric synthesis, enabling the stereocontrolled formation of C-C and C-O bonds. While the Sharpless asymmetric dihydroxylation (using osmium) and epoxidation (using titanium) are landmark methods for creating vicinal diols, palladium catalysis offers a complementary and evolving set of tools. nih.govlibretexts.org Palladium catalysts, particularly chiral dicationic complexes, are effective in a variety of enantioselective transformations. rsc.org

Dicationic palladium complexes, often featuring bidentate phosphine (B1218219) ligands like (R)-BINAP, create a well-defined chiral environment around the metal center. These catalysts are known to be highly effective in reactions such as enantioselective aza-Michael additions. rsc.org In a typical catalytic cycle, the dicationic palladium species acts as a chiral Lewis acid, activating a substrate towards nucleophilic attack.

For the synthesis of a vicinal diol structure like diethyl tartrate, a hypothetical palladium-catalyzed approach could involve the asymmetric dihydroxylation of diethyl fumarate (B1241708) or maleate. While osmium and manganese are more conventional for this specific transformation, palladium-catalyzed dioxygenation of alkenes has been developed, providing a precedent for forming α-hydroxy ketones. organic-chemistry.org A related strategy could involve the desymmetrization of an achiral starting material. For instance, a meso-anhydride could be opened by an alcohol in a palladium-catalyzed process, with the chiral ligand controlling the enantioselectivity of the resulting mono-ester. Enantioselective carbonylation reactions catalyzed by palladium have also been shown to be effective in desymmetrization protocols, converting achiral bis-alkenyltriflates into chiral monoesters with high enantiomeric excess. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Asymmetric Reactions This table showcases examples of asymmetric reactions using palladium catalysts, illustrating the principles that could be applied to synthesize chiral dihydroxy esters.

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| [(R-BINAP)Pd(OH₂)₂][OTf]₂ | aza-Michael Addition | (2E)-but-2-enoylcarbamate, Aniline | N-aryl-β-amino acid derivative | High |

| [Pd(allyl)Cl]₂ / (R)-BINAP | Allylic Alkylation | Allyl acetate (B1210297), Nucleophile | Chiral allylated product | Up to 83% |

| Pd(OAc)₂ / Chiral Ligand | Desymmetrization via Carbonylation | Cyclic bis-alkenyltriflate | Chiral monoester | Up to 96% |

Radical and Photochemical Synthesis Routes

Photoredox-Catalyzed Radical-Radical Cross-Coupling

Visible-light photoredox catalysis has emerged as a powerful method for generating radical intermediates under mild conditions, enabling bond formations that are challenging via traditional ionic pathways. nih.govbeilstein-journals.org This approach can be harnessed for the synthesis of complex molecules through radical-radical cross-coupling. rsc.orgrsc.orgnih.gov The general principle involves a photocatalyst that, upon absorbing visible light, enters an excited state capable of single-electron transfer (SET) with a suitable precursor to generate a radical. beilstein-journals.org

The synthesis of this compound could be envisioned through the homocoupling of two hydroxy(ethoxycarbonyl)methyl radicals (•CH(OH)COOEt). These radical precursors could be generated from ethyl glyoxylate (B1226380) or ethyl 2-halo-2-hydroxyacetate via a SET process. Alternatively, a photoredox/nickel dual catalysis system could be employed. nih.gov In such a system, a radical precursor like an alkyltrifluoroborate or a hypervalent silicate (B1173343) is oxidized by the excited photocatalyst to generate an alkyl radical. nih.gov This radical can then engage in a cross-coupling reaction. For instance, the coupling of a ketyl radical with an unstabilized primary alkyl radical has been demonstrated for the preparation of sterically hindered alcohols. rsc.org

While the direct coupling to form diethyl tartrate via this method is not extensively documented, the fundamental steps are well-precedented. The versatility of photoredox catalysis allows for the use of various radical precursors, offering multiple potential disconnections for the target molecule. nih.govrsc.org

Visible-Light-Induced O-H Insertion Reactions of Diazo Compounds

A particularly innovative and green approach to α-hydroxy esters involves the visible-light-induced O-H insertion reaction of diazo compounds. organic-chemistry.org This method is notable for proceeding without any catalyst or additives, relying solely on blue LED irradiation at room temperature. organic-chemistry.org The reaction of a diazo compound, such as ethyl diazoacetate (EDA), with water or an alcohol leads directly to the formation of an α-hydroxy or α-alkoxy ester, respectively, with yields reported up to 98%. organic-chemistry.org

The synthesis of this compound using this strategy could be approached in a few ways. One hypothetical route is the dimerization of a carbene generated from EDA, followed by hydration. A more direct application involves the reaction of EDA with ethyl 2-hydroxyacetate. The carbene generated from EDA via photolysis would insert into the O-H bond of ethyl 2-hydroxyacetate, directly forming the target diethyl tartrate skeleton. The process is operationally simple and has been successfully scaled to a gram-scale synthesis using continuous-flow reactors, highlighting its potential for practical applications. organic-chemistry.org

Table 2: Catalyst-Free Visible-Light-Induced O-H Insertion Data adapted from a study by Bai et al. on the synthesis of α-hydroxy and α-alkoxy esters. organic-chemistry.org

| Diazo Substrate | O-H Source | Product | Conditions | Yield |

| Ethyl diazoacetate | Water (H₂O) | Ethyl glycolate | Blue LED, Room Temp | 98% |

| Ethyl diazoacetate | Methanol (MeOH) | Ethyl 2-methoxyacetate | Blue LED, Room Temp | 95% |

| Ethyl diazoacetate | Ethanol (EtOH) | Ethyl 2-ethoxyacetate | Blue LED, Room Temp | 91% |

Transformations from Precursor Molecules

Derivatization from Alpha-Hydroxy Nitriles

Alpha-hydroxy nitriles, also known as cyanohydrins, are versatile intermediates in organic synthesis. They are readily prepared from aldehydes via the addition of hydrogen cyanide. chemguide.co.uk A synthetic route to this compound can be designed starting from these precursors.

The key steps in such a transformation would be:

Formation of the α-hydroxy nitrile : Reaction of an appropriate aldehyde with a cyanide source. For instance, starting with glyoxal (B1671930) or a protected variant could provide a dinitrile precursor.

Hydrolysis of the nitrile group : The nitrile functional group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemguide.co.uk This step converts the α-hydroxy nitrile into an α-hydroxy acid.

Hydroxylation : Introduction of the second hydroxyl group at the adjacent (beta) position. This can be achieved through various methods, such as α-hydroxylation of the ester derivative using molecular oxygen with a suitable base and reductant. organic-chemistry.org

Esterification : The final carboxylic acid groups are converted to ethyl esters, a reaction typically performed using ethanol under acidic catalysis (Fischer esterification). prepchem.com

This pathway allows for the construction of the carbon skeleton first, followed by the systematic installation of the required functional groups. The derivatization of amides, which are intermediates in nitrile hydrolysis, is also a viable route; for example, dehydrating amides derived from α-hydroxy acids can yield nitriles. organic-chemistry.org

Conversion Strategies from Beta-Hydroxy or Beta-Oxo Sulfoxides

Sulfoxides are highly versatile functional groups that can be used to facilitate a wide range of chemical transformations. A multi-step strategy for synthesizing vicinal diols can be devised using β-hydroxy or β-oxo sulfoxides as key intermediates.

A plausible synthetic sequence is as follows:

Formation of a β-oxo sulfoxide (B87167) : This can be achieved by the acylation of a methyl sulfoxide anion with a suitable ester, such as diethyl oxalate.

Reduction to a β-hydroxy sulfoxide : The ketone in the β-oxo sulfoxide is selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride.

Thermal Elimination (Sulfoxide Elimination) : β-hydroxy sulfoxides can undergo a syn-elimination reaction upon heating to produce an α,β-unsaturated ester. This step effectively removes the sulfoxide group and introduces a carbon-carbon double bond.

Dihydroxylation of the Alkene : The resulting α,β-unsaturated ester (e.g., diethyl fumarate or maleate) can then be subjected to dihydroxylation to install the two vicinal hydroxyl groups. Standard methods for this include using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions to yield the desired this compound. libretexts.orgyoutube.com

This pathway leverages the unique reactivity of sulfoxides to construct an alkene precursor, which is then readily converted to the final vicinal diol product. The synthesis of β-hydroxy sulfides via the ring-opening of epoxides also provides an entry point to these intermediates. nih.gov

Table 3: Mentioned Compound Names

| Trivial/Common Name | IUPAC Name |

| Diethyl tartrate | Diethyl 2,3-dihydroxybutanedioate / this compound |

| (R)-BINAP | (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

| Diethyl fumarate | Diethyl (E)-but-2-enedioate |

| Diethyl maleate | Diethyl (Z)-but-2-enedioate |

| Ethyl diazoacetate (EDA) | Ethyl 2-diazoacetate |

| Glyoxal | Ethanedial |

| Ethyl glyoxylate | Ethyl 2-oxoacetate |

| Ethyl 2-hydroxyacetate | Ethyl 2-hydroxyacetate |

| Osmium tetroxide | Osmium tetroxide |

| Potassium permanganate | Potassium permanganate |

| Diethyl oxalate | Diethyl ethanedioate |

Synthesis of Structurally Related Oxobutanoic Acid Derivatives

The versatile oxobutanoic acid scaffold serves as a precursor for a variety of heterocyclic and functionalized derivatives through reactions that target its distinct functional groups.

Derivatives of 4-aryl-4-oxobutanoic acid are valuable building blocks for the synthesis of diverse heterocyclic compounds through cyclization and condensation pathways. Microwave-mediated reactions have proven to be particularly effective for accelerating these transformations.

One notable example is the three-component condensation of 4-aryl-4-oxobutanoates with ammonium (B1175870) formate, which, under microwave irradiation, rapidly yields 3-methylidene-5-phenyl-2,3-dihydropyrrolidones. nih.gov Similarly, the reaction of 4-aryl-4-oxobutanoic acids with benzylamines under microwave conditions can produce 1-arylmethyl-3-[(E)-1-arylmethylidene]-5-phenyl-2,3-dihydro-1H-pyrrolones. rsc.orgnih.gov These multicomponent reactions, often following domino pathways, provide efficient access to complex pyrrolone structures. nih.gov

In a different approach, Er(OTf)₃-catalyzed cascade reactions of para-quinone methides with 1,3-dicarbonyl compounds, such as β-ketoesters, have been developed to construct 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes. nih.gov This method involves an intramolecular transesterification-cyclization process to afford functionalized dihydrocoumarins in good yields. nih.gov

Aerobic oxidative coupling represents a green and atom-economical approach for carbon-carbon and carbon-heteroatom bond formation, utilizing molecular oxygen as the terminal oxidant. acs.org While direct examples for substituted oxobutanoates are specific, the principles are well-established in related systems, often employing transition metal catalysts. Copper and rhodium catalysts have shown high efficacy in promoting such transformations. nih.govacs.org

For instance, copper-catalyzed aerobic oxidative N-N coupling of carbazoles and diarylamines proceeds under mild conditions (1 atm O₂, 60-80 °C) to form dimerization products. nih.gov Similarly, heterogeneous catalysts like Rhodium on carbon (Rh/C) have been used for the intramolecular oxidative coupling of diarylamines to form carbazoles, highlighting the potential for efficient and reusable catalytic systems. acs.org These methodologies, which rely on an "oxidase"-type mechanism involving the aerobic oxidation of a reduced metal catalyst (e.g., Cu(I) to Cu(II)), could foreseeably be adapted for the dimerization of enolate intermediates derived from substituted oxobutanoates. rsc.org The development of such a process would provide a sustainable route to dimeric structures from oxobutanoate precursors.

Selective functionalization of complex molecules containing multiple reactive sites is a significant synthetic challenge. Chloroacetylation and O-alkylation are fundamental reactions used to introduce versatile functional handles or modify molecular properties.

Achieving chemoselectivity is paramount. For example, the N-chloroacetylation of amino alcohols can be performed with high selectivity over O-chloroacetylation by using bio-compatible conditions, such as a phosphate (B84403) buffer. organic-chemistry.org This contrasts with reactions in organic solvents where poor selectivity is often observed. organic-chemistry.org The strategic use of an HCl scavenger can further improve isolated yields. organic-chemistry.org

O-alkylation of complex polyhydroxylated molecules, such as N-acetylneuraminic acid (Neu5Ac) derivatives, requires careful optimization of reaction conditions to achieve regioselectivity and avoid side reactions. The synthesis of 4-O-alkylated Neu5Ac analogues demonstrated that solvent choice is critical. While pre-formation of the alkoxide in DMF led to complex product mixtures, reversing the order of addition and using THF as the solvent significantly improved the yield of the desired 4-O-alkylated product. This highlights the importance of controlling the formation of reactive intermediates in complex systems.

Table of O-Alkylation Reaction Conditions for a Neu5Ac Derivative.

Mechanistic Investigations and Reaction Pathways

Reaction Mechanisms in Alpha-Hydroxy Ester Formation

The formation of α-hydroxy esters, such as 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid, can be achieved through various synthetic routes. A primary method involves the esterification of the corresponding α-hydroxy acid, in this case, tartaric acid. The reaction of tartaric acid with an alcohol, like ethanol (B145695), in the presence of an acid catalyst, proceeds through a nucleophilic acyl substitution mechanism. libretexts.org

The synthesis can also be approached from α-hydroxy-nitriles. This process involves two main steps: the formation of a 2-hydroxy-imino-methyl-ester hydrochloride and its subsequent reaction with water. google.com The initial reaction of the hydroxy-nitrile with an anhydrous alcohol in the presence of an acid, such as hydrochloric acid, occurs at temperatures ranging from 0 to 80°C. google.com

Another pathway involves the use of masked acyl cyanide (MAC) reagents. For instance, a MAC reagent with a tert-butyldimethylsilyl group can be used in a one-pot reaction with aldehydes and alcohols to produce α-siloxy esters. organic-chemistry.org Similarly, α-acetoxy esters can be synthesized directly from aldehydes and alcohols using a MAC reagent bearing an acetyl group. organic-chemistry.org

The table below summarizes common methods for α-hydroxy ester synthesis.

| Method | Reactants | Key Intermediates/Reagents |

| Esterification | α-hydroxy acid, alcohol | Acid catalyst |

| From α-hydroxy-nitriles | α-hydroxy-nitrile, alcohol, water | Hydrochloric acid |

| Masked Acyl Cyanide (MAC) | Aldehyde, alcohol | MAC reagent |

This table provides a summary of synthetic methods for alpha-hydroxy esters.

Enolization Phenomena and Tautomerism in Oxobutanoic Acid Systems

Oxobutanoic acid systems, particularly those with β-keto ester functionalities, exhibit keto-enol tautomerism, an equilibrium between a ketone and an enol isomer. chemrxiv.orgresearchgate.net This phenomenon is significant in understanding the reactivity of such compounds. The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is protonated, facilitating the removal of a proton from the α-carbon to form the enol. libretexts.org In basic conditions, an α-proton is removed to form an enolate anion, which is then protonated to yield the enol. libretexts.org The stability of the enol form can be influenced by several factors, including substitution, conjugation, and intramolecular hydrogen bonding. masterorganicchemistry.com For instance, in β-ketoesters, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl group. masterorganicchemistry.com

The extent of enolization is highly dependent on the solvent. For example, the enol content of acetoacetic acid is less than 2% in D₂O but increases to 49% in CCl₄. masterorganicchemistry.com This solvent-dependent equilibrium highlights the role of intermolecular interactions in tautomeric systems.

Stereochemical Control and Chirality Induction in Synthesis

The synthesis of a specific stereoisomer of this compound, which possesses two chiral centers, necessitates precise control over the reaction's stereochemistry. This is often achieved through the use of chiral starting materials, catalysts, or auxiliaries. Diethyl tartrate, a closely related diester, serves as a prominent example in stereoselective synthesis. nih.gov

Stereoselective transformations are critical for establishing the desired chirality. While specific examples for this compound are not extensively documented, principles from related syntheses are applicable. For instance, in the synthesis of complex molecules, stereoselective reductions of keto groups to hydroxyl groups are common.

Kinetic resolution, a process that separates a racemic mixture by reacting one enantiomer faster than the other, is another powerful tool. Although not directly applied to this compound in the provided context, it represents a viable strategy for obtaining enantiomerically pure compounds.

Chiral catalysts and auxiliaries play a pivotal role in asymmetric synthesis by creating a chiral environment that favors the formation of one stereoisomer over another. youtube.com For example, boric acid has been used as a catalyst in the synthesis of chiral L- or D-diethyl tartrate from the corresponding tartaric acid and alcohol. google.com

Chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate, can direct the stereochemical course of a reaction. Diethyl tartrate itself, or its derivatives, can act as a chiral ligand or auxiliary in various reactions, including those involving organometallic reagents. orgsyn.org The use of chiral solvents or co-solvents can also induce enantioselectivity. orgsyn.org

The following table outlines some chiral catalysts and auxiliaries used in stereoselective synthesis.

| Type | Example | Application |

| Chiral Catalyst | Boric Acid | Synthesis of chiral diethyl tartrate google.com |

| Chiral Auxiliary | Diethyl Tartrate Derivatives | Asymmetric synthesis with organometallic reagents orgsyn.org |

| Chiral Co-solvent | (S,S)-(+)-1,4-bis(dimethylamino)-2,3-dimethoxybutane (DDB) | Enantioface differentiating reactions orgsyn.org |

This table presents examples of chiral catalysts and auxiliaries and their applications in stereoselective synthesis.

Intramolecular Interactions and Hydrogen Bonding Effects

Intramolecular interactions, particularly hydrogen bonding, significantly influence the conformation and reactivity of this compound. The presence of two hydroxyl groups and a carboxylic acid group allows for the formation of a network of intramolecular hydrogen bonds. These interactions can affect the acidity of the molecule and the orientation of its functional groups. rsc.org

In related tartaric acid derivatives, such as (2R,3R)-(+)-2,3-dimethoxybutanedioic acid, hydrogen bonding plays a crucial role in the crystal packing, with each molecule linked to four others. nih.gov Similarly, in crystalline (+-)-tartaric acid, the structure is characterized by five hydrogen bonds, leading to the formation of infinite chains and sheets. nih.govuiowa.edu The presence of intramolecular hydrogen bonds can also stabilize certain conformations, which can in turn influence the stereochemical outcome of reactions. For example, intramolecular hydrogen bonding in TADDOL derivatives, which are derived from tartaric acid, facilitates intermolecular hydrogen bonding with substrates, thereby activating them in a stereoselective manner. researchgate.net

Structural Elucidation and Stereochemical Characterization Methodologies

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure by probing the interactions of molecules with electromagnetic radiation. Each technique provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical environment of each proton is mapped. For 4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid, distinct signals would be expected for the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the two methine protons on the dihydroxy-substituted carbons, and the protons of the hydroxyl and carboxylic acid groups. The coupling patterns and chemical shifts of the methine protons are particularly important for determining the relative stereochemistry of the hydroxyl groups. Based on data for diethyl tartrate, the methine protons (H-2 and H-3) are expected to appear as doublets around 4.5 ppm, while the ethoxy group's methylene and methyl protons would resonate further upfield. nih.govchemicalbook.com

¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons of the ester and carboxylic acid would be the most downfield-shifted signals (typically >170 ppm). The two carbons bearing the hydroxyl groups would appear in the 70-80 ppm range, and the ethoxy carbons would be the most upfield. Data for diethyl L-tartrate shows carbonyl carbons at approximately 170.9 ppm and the hydroxyl-bearing carbons at around 72.5 ppm. nih.gov

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY would confirm the coupling between the protons of the ethoxy group and between the two methine protons. HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on diethyl tartrate analog)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | Variable (broad) | ~172-175 |

| -C(O)O- | - | ~170-173 |

| -CH(OH)- | ~4.5 | ~72-75 |

| -CH(OH)- | ~4.5 | ~72-75 |

| -OCH₂CH₃ | ~4.2 (quartet) | ~62-65 |

| -OCH₂CH₃ | ~1.3 (triplet) | ~14-16 |

| -OH | Variable (broad) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be characterized by several key absorption bands:

A very broad and strong absorption in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group.

A broad absorption band around 3500-3200 cm⁻¹ from the O-H stretching of the two alcohol functional groups.

Two distinct strong absorptions in the carbonyl region (1750-1680 cm⁻¹): one for the ester carbonyl (typically at a higher wavenumber, ~1735 cm⁻¹) and one for the carboxylic acid carbonyl (~1710 cm⁻¹).

C-O stretching vibrations for the ester, carboxylic acid, and alcohol groups would appear in the 1300-1000 cm⁻¹ fingerprint region.

In situ ATR-IR studies on diethyl tartrate have identified a prominent ester carbonyl band at 1731 cm⁻¹. researchgate.net This provides a strong reference point for the expected ester vibration in the target molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Alcohol O-H | Stretch | 3200-3500 | Broad, Strong |

| Ester C=O | Stretch | ~1735 | Strong |

| Carboxylic Acid C=O | Stretch | ~1710 | Strong |

| C-O | Stretch | 1000-1300 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Using techniques like electrospray ionization (ESI), the molecule can be ionized with minimal fragmentation.

For this compound (C₆H₁₀O₆), the expected exact mass can be calculated. HRMS analysis would confirm this exact mass to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, providing structural information based on the fragmentation pattern, which would likely involve losses of water, ethanol (B145695), and carbon dioxide. Studies on dicarboxylic acid esters show that derivatization followed by LC-MS/MS is a powerful method for their quantification and structural analysis. oup.comepfl.ch

X-ray Crystallography for Definitive Structural Confirmation

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive, three-dimensional structural information. This technique can unambiguously determine the atomic connectivity, bond lengths, bond angles, and, crucially for a chiral molecule, the absolute stereochemistry.

Studies on tartaric acid and its esters have shown that they tend to adopt an extended conformation of the carbon backbone in the solid state. mdpi.com The α-hydroxyester moieties often exhibit a planar conformation. mdpi.com In the crystal lattice, the structure is typically stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl and carbonyl groups. mdpi.com For this compound, X-ray diffraction would not only confirm the ethoxy-tartaric acid structure but would also reveal the precise arrangement of the molecules in the unit cell and the specific hydrogen-bonding interactions that dictate the crystal packing. The data obtained would include the crystal system and space group. researchgate.netnih.gov

Chiral Analytical Methods for Enantiomeric Purity Assessment

Since this compound is a chiral compound, assessing its enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

This technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. chiralpedia.com The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and thus their separation. chiralpedia.com For acidic compounds like the target molecule, anion-exchange type CSPs are often effective. chiraltech.com Alternatively, the carboxylic acid can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com The successful separation of tartaric acid enantiomers using HPLC with a chiral stationary phase has been well-documented, often employing a mobile phase containing a copper salt. sigmaaldrich.com A validated chiral HPLC method would allow for the quantification of the enantiomeric excess (ee) of a given sample. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a robust computational method that allows for the determination of a molecule's electronic structure, offering a balance between accuracy and computational cost. These calculations are foundational for predicting a wide range of molecular properties.

Conformational analysis of tartaric acid has revealed the existence of eight stable conformers. selcuk.edu.tr The most stable of these structures is determined to have the lowest energy. The optimized geometric parameters, including bond lengths and angles, provide a precise picture of the molecule's architecture. selcuk.edu.tr

| Parameter | Value (Å or °) |

|---|---|

| O1-C1 | 1.34 |

| C1-C2 | 1.53 |

| C2-O3 | 1.43 |

| C2-C3 | 1.56 |

| O1-C1-O2 | 123.5 |

| C1-C2-O3 | 110.8 |

| O3-C2-C3 | 109.2 |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies at which a molecule will vibrate, corresponding to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The theoretical vibrational spectrum serves as a valuable tool for interpreting experimental spectra and confirming the identity and purity of a compound. For L-tartaric acid, these calculations help to confirm the presence of key functional groups and the formation of intramolecular hydrogen bonds. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3550 | Hydroxyl group stretching |

| ν(C=O) | 1760 | Carbonyl group stretching |

| δ(O-H) | 1450 | Hydroxyl group bending |

| ν(C-O) | 1210 | Carboxylic acid C-O stretching |

Electronic Structure and Reactivity Profiling

Beyond molecular geometry, computational methods can elucidate the distribution of electrons within a molecule and predict its chemical reactivity. This is achieved through various analyses that probe the electronic landscape.

NBO analysis provides a chemically intuitive picture of bonding by partitioning the molecule's electron density into localized bonds, lone pairs, and anti-bonding orbitals. nist.gov This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. The stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor orbital to an empty acceptor orbital is a key parameter in NBO analysis. wisc.edu For L-tartaric acid, NBO analysis reveals significant stabilization energies arising from intramolecular hydrogen bonding and hyperconjugative interactions. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) of C=O | σ(O-H) of hydroxyl | 5.8 |

| LP(O) of hydroxyl | σ(C-C) | 2.1 |

| σ(C-H) | σ*(C-C) | 4.5 |

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. wisc.eduschrodinger.com A smaller gap generally suggests higher reactivity. For L-tartaric acid, the HOMO-LUMO gap has been calculated to be -10.098 eV, indicating a high degree of stability. nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.432 |

| LUMO | 2.666 |

| Energy Gap (ΔE) | 10.098 |

A molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For a molecule like 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid, the MEP would be expected to show negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as these are the most electronegative atoms and are sites for nucleophilic attack. Conversely, the hydrogen atoms of the hydroxyl and carboxylic acid groups would exhibit positive potential (blue), making them susceptible to electrophilic attack. The ethoxy group would also influence the charge distribution, with the oxygen atom being a region of negative potential. This visual representation of charge distribution complements the quantitative data from NBO analysis to provide a comprehensive picture of the molecule's reactivity.

Solvent Effects and Reaction Pathway Modeling

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a compound like this compound, theoretical studies can elucidate the influence of the surrounding solvent on its formation and reactivity, as well as map out the energetic landscape of its potential reaction pathways. While direct computational studies on this compound are not extensively available in public literature, valuable insights can be drawn from theoretical investigations of analogous systems, such as the esterification and hydrolysis of tartaric acid and other dicarboxylic acids.

Thermodynamic models such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been successfully applied to predict the influence of different solvents on esterification equilibria. elsevierpure.comcapes.gov.br These models account for the non-ideal behavior of the reaction mixture and can predict how the presence of a particular solvent will shift the equilibrium. For instance, in the esterification of acetic and propionic acid with ethanol (B145695), solvents like acetonitrile (B52724) were found to promote the reaction, while dimethylformamide was observed to suppress it. elsevierpure.com This is attributed to the differing interactions of the solvent molecules with the reactants and the transition state.

The following table illustrates the conceptual effect of different solvent environments on the equilibrium constant (Keq) of a generic dicarboxylic acid esterification, based on findings for similar reactions.

| Solvent | Dielectric Constant (ε) | General Effect on Esterification | Hypothetical Keq |

| Toluene (B28343) | 2.4 | Non-polar, may favor reactant association | Low |

| Tetrahydrofuran (THF) | 7.6 | Moderately polar | Moderate |

| Acetonitrile (ACN) | 37.5 | Polar aprotic, can promote reaction | High |

| Dimethylformamide (DMF) | 38.3 | Polar aprotic, can suppress reaction | Low |

This table is illustrative and presents a hypothetical trend for the esterification of a dicarboxylic acid based on principles from analogous systems. Actual values for this compound would require specific experimental or computational determination.

Reaction pathway modeling using methods like Density Functional Theory (DFT) can be employed to map the potential energy surface of a reaction, identifying the structures of transition states and intermediates. rsc.org For the acid-catalyzed hydrolysis of an ester, which is the reverse reaction to the formation of this compound, computational studies can determine the activation energy, providing a measure of the kinetic stability of the compound.

The mechanism of such reactions is complex and can be influenced by the explicit participation of solvent molecules. Theoretical calculations have shown that the inclusion of one or more solvent molecules in the computational model is often necessary to accurately represent the reaction mechanism, particularly for reactions in protic solvents where hydrogen bonding plays a crucial role. The solvent can act as a catalyst or a proton shuttle, lowering the activation barrier of the reaction.

The table below provides a conceptual overview of the calculated activation energies (ΔG‡) for the hydrolysis of a generic mono-ester of a dicarboxylic acid in different solvent models, illustrating the potential impact of the solvent on reaction kinetics.

| Solvent Model | Description | Hypothetical ΔG‡ (kcal/mol) |

| Gas Phase | Reaction in the absence of solvent | 35 |

| Implicit Solvent (Water) | Reaction in a continuous medium representing water | 28 |

| Explicit Solvent (Water) | One or more water molecules explicitly participating in the reaction | 22 |

This table is illustrative, demonstrating the general trend of decreasing activation energy with more sophisticated solvent models for a generic ester hydrolysis. Specific values would need to be calculated for this compound.

Advanced Applications and Functionalization in Material Science and Organic Synthesis

Role in the Development of Functional Photochromic Molecules

The development of functional photochromic molecules, which undergo reversible changes in their absorption spectra upon irradiation with light, is a frontier in materials science. A key area of this research involves the use of chiral dopants to control the macroscopic properties of photochromic systems, such as ferroelectric liquid crystals. nih.gov Chiral dopants are optically active compounds that can induce a helical structure in a host liquid crystal mixture, influencing its physical and optical response to light. dakenchem.commdpi.com

Furthermore, research into tartaric acid-based chiral polyamides has demonstrated the emergence of unique photophysical properties, such as multicolor fluorescence, arising from the controlled aggregation and through-space conjugation of the chiral units. rsc.org This suggests that incorporating tartaric acid derivatives into molecular structures can be a strategy for tuning their light-emitting or light-absorbing properties. Given the availability of tartaric acid as an inexpensive chiral building block, its derivatives, including 4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid, represent a valuable platform for the rational design of novel chiral components for advanced photoactive and photochromic systems. nih.gov

Utilization as Monomer Units for Engineered Polymer-Based Biomaterials

The demand for sustainable and biocompatible materials has driven research into the use of renewable resources for polymer synthesis. Tartaric acid, being a bio-sourced and biodegradable molecule, is an exemplary starting material for creating functional polymers for biomedical applications. researchgate.netresearchgate.net Its derivatives, possessing multiple functional groups, can be used as monomer units to build a variety of polymer backbones, including polyesters, polyamides, and polyurethanes. nih.govresearchgate.netresearchgate.net

Researchers have successfully synthesized novel biodegradable polyamides through the condensation polymerization of tartaric acid with various diamines. nih.gov These polymers have been characterized for their potential as biodegradable materials, with studies confirming their susceptibility to microbial degradation. nih.gov Similarly, tartaric acid-based poly(ester-thioether)s have been prepared via thiol-ene click polymerization. nih.gov In these studies, dialkene monomers derived from tartaric acid were polymerized with dithiols. The resulting polymers exhibited distinct thermal properties and biodegradability, which were influenced by the stereochemistry (L-, D-, or meso-) of the tartaric acid unit used. nih.gov This highlights the critical role of the monomer's inherent chirality in dictating the final properties of the biomaterial.

Another significant area of research is the development of renewable polyurethanes. Bio-sourced tartarimides, which are diol compounds obtained from the condensation of tartaric acid with primary amines, have been used as monomers for polymerization with diisocyanates. researchgate.net This approach yielded copolymers with respectable molecular weights and a range of physical and thermal properties depending on the specific monomers used. researchgate.net By incorporating reactive functionalities into the tartarimide structure, it is also possible to create side-chain reactive polyurethanes that can be further modified, demonstrating the versatility of tartaric acid derivatives in creating tailored biomaterials for applications like wound dressing. researchgate.net

Table 1: Examples of Tartaric Acid-Based Polymers and Their Properties

| Polymer Type | Monomers | Polymerization Method | Key Findings | Reference |

|---|---|---|---|---|

| Polyamides | Tartaric acid, various diamines | Condensation polymerization | Confirmed polyamide formation; demonstrated biodegradability. | nih.gov |

| Poly(ester-thioether)s | Di(3-butenyl) tartrate, dithiols | Thiol-ene click polymerization | Chirality of tartrate unit influenced biodegradability (D-form showed highest). | nih.gov |

| Polyurethanes | Tartarimides, diisocyanates | Polyaddition | Produced copolymers with tunable properties; potential for reactive side-chains. | researchgate.net |

Investigation as Potential Bifunctional Chemical Additives

Beyond their role as monomers, tartaric acid and its derivatives are being investigated as multifunctional additives that can enhance the properties of other materials. A prominent application is their use as biobased plasticizers for polymers such as poly(vinyl chloride) (PVC). mdpi.comresearchgate.net Plasticizers are additives that increase the flexibility and workability of a material. Esters derived from tartaric acid have been synthesized and evaluated as replacements for traditional phthalate (B1215562) plasticizers, which face environmental and health concerns. mdpi.com

These tartrate-based plasticizers have demonstrated excellent compatibility with PVC, providing a good plasticizing effect and, importantly, showing low potential for migration out of the polymer matrix. mdpi.com The bifunctional nature of these molecules—with both polar hydroxyl groups and less polar ester groups—allows them to effectively interact with and separate polymer chains, increasing free volume and enhancing flexibility. researchgate.net Studies on a series of tartaric acid esters with varying side-chain lengths have shown that their plasticizing performance can rival that of the commercial plasticizer dioctyl phthalate (DOP). researchgate.net

In a different capacity, tartaric acid itself has been used as an additive to improve the surface characteristics and bio-corrosion resistance of hydroxyapatite-coated magnesium-based implants. This indicates a role for tartaric acid in modifying inorganic surfaces, likely through chelation and surface passivation, which is crucial for the performance and longevity of biomedical devices. The ability of tartaric acid and its derivatives to act as both polymer modifiers and surface treatment agents underscores their versatility as bifunctional chemical additives in material science. researchgate.net

Table 2: Research Findings on Tartaric Acid Derivatives as Additives

| Application | Material System | Derivative/Form Used | Key Research Finding | Reference |

|---|---|---|---|---|

| Biobased Plasticizer | Poly(vinyl chloride) (PVC) | Tartaric acid esters (e.g., dibutyl tartrate esters) | Good compatibility with PVC, low migration, and plasticizing effect comparable to DOP. | mdpi.comresearchgate.net |

| Corrosion Inhibitor | Hydroxyapatite-coated Magnesium Implants | Tartaric acid | Improves surface properties and bio-corrosion resistance of the implant coating. | |

| Chiral Resolving Agent | Racemic mixtures (e.g., Ibuprofen) | Diethyl tartrate, O,O'-Disubstituted tartaric acids | Acts as a chiral selector for separating enantiomers through diastereomeric salt formation. |

Analytical Methodologies for Research and Quality Control

High-Performance Liquid Chromatography (HPLC) for Separation and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and profiling of impurities in pharmaceutical products. In the case of compounds structurally related to 4-Ethoxy-2,3-dihydroxy-4-oxobutanoic acid, such as degradation products of active pharmaceutical ingredients, HPLC provides the necessary resolution and sensitivity for their detection and isolation.

Research has identified a closely related compound, 4-(2-((6-(bis(2-hydroxyethyl)amino)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)(2-hydroxyethyl)amino)ethoxy)-2,3-dihydroxy-4-oxobutanoic acid, as a degradation impurity (designated as DP-II) in Dipyridamole (B1670753) formulations. nih.govebi.ac.uk The initial detection of this impurity was accomplished using a gradient reverse-phase HPLC method. nih.govebi.ac.uk For the purpose of structural elucidation, a preparative HPLC method was developed to isolate this impurity. nih.govebi.ac.uk

An isocratic preparative HPLC method was successfully employed to isolate the aforementioned impurity with a high degree of purity (99.8%). nih.govebi.ac.uk This method utilized a Reprosil CN column, achieving a short run time of 14 minutes. nih.govebi.ac.uk While the specific gradient conditions for routine impurity profiling were not detailed in the abstract, the successful isolation highlights the capability of HPLC to resolve this class of compounds from the parent drug and other related substances.

The table below outlines a typical preparative HPLC method for the isolation of a compound structurally similar to this compound.

| Parameter | Condition |

| Instrument | Preparative High-Performance Liquid Chromatography System |

| Column | Reprosil CN |

| Mobile Phase | Isocratic |

| Run Time | 14 minutes |

| Detection | UV (Wavelength not specified) |

| Outcome | Isolation of the impurity with 99.8% purity |

This data is based on the isolation of a structurally related impurity of Dipyridamole. nih.govebi.ac.uk

Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis

For the detection and quantification of trace-level impurities, Ultra Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offers significant advantages in terms of speed, resolution, and sensitivity. A UPLC-Quadrupole Time-of-Flight (Q-TOF)-MS method has been developed and validated for the simultaneous analysis of Dipyridamole and its related impurities, which would be applicable for the analysis of this compound if it were present as an impurity. japsonline.com

This advanced analytical technique is particularly useful for identifying and characterizing unknown impurities, especially when reference standards are not available. japsonline.com The UPLC-Q-TOF-MS method provides high-resolution mass data, which is crucial for the structural elucidation of trace compounds. The method was developed using a C18 stationary phase and a volatile mobile phase buffer, making it compatible with mass spectrometry. japsonline.com The pH of the mobile phase was found to be a critical parameter, with a pH of 4.8 providing optimal retention. japsonline.com

The table below summarizes the key parameters of a UPLC-Q-TOF-MS method suitable for the trace analysis of compounds like this compound in a pharmaceutical matrix.

| Parameter | Condition |

| Instrument | Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) |

| Column | C18 stationary phase (e.g., 100 x 3 mm, 1.8 µm) |

| Mobile Phase | A volatile buffer system, such as 10 mM ammonium (B1175870) acetate (B1210297) and 1% acetic acid (pH 4.8) |

| Detection | Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) |

| Key Advantage | High sensitivity and resolution for trace-level detection and identification of impurities. japsonline.com |

This data is based on a method developed for Dipyridamole and its impurities. japsonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.